molecular formula C24H25N3O3S B2487743 1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine CAS No. 1286728-23-1

1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine

Cat. No.: B2487743
CAS No.: 1286728-23-1
M. Wt: 435.54
InChI Key: SIXYMJHHQIAOQC-UHFFFAOYSA-N
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Description

1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound with a molecular formula of C26H29N3O3S. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and a sulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various targets, such as the frizzled family member fzd4

Mode of Action

Similar compounds have been reported to act as negative modulators by binding to an allosteric site, ultimately inhibiting the binding of dishevelled (dvl) to fzd4 . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s activity.

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might affect similar biochemical pathways, leading to downstream effects.

Result of Action

Similar compounds have been reported to have potent in vitro antipromastigote activity . This suggests that the compound might have similar effects, leading to changes at the molecular and cellular level.

Action Environment

The success of similar compounds in the sm cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-18-8-10-22(16-19(18)2)31(29,30)23-11-9-20(17-25-23)24(28)27-14-12-26(13-15-27)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXYMJHHQIAOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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